molecular formula C8H8N2OS B12833272 (5-(Thiophen-2-yl)oxazol-2-yl)methanamine

(5-(Thiophen-2-yl)oxazol-2-yl)methanamine

Cat. No.: B12833272
M. Wt: 180.23 g/mol
InChI Key: QXOACOMWUVGDLD-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)oxazol-2-yl)methanamine is a heterocyclic compound featuring a central oxazole ring substituted at the 5-position with a thiophene moiety and an aminomethyl group at the 2-position. This structure combines aromatic and electron-rich heterocycles (oxazole and thiophene), making it a versatile scaffold in medicinal chemistry and materials science.

Synthetically, analogous compounds are often prepared via Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of 5-(thiophen-2-yl)-1H-indazoles and related structures . The Boc-protection strategy is commonly employed to stabilize the amine group during synthesis . While direct biological data for this compound are sparse, its structural analogs are investigated for applications such as lysyl oxidase (LOX) inhibition and antimicrobial activity .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

(5-thiophen-2-yl-1,3-oxazol-2-yl)methanamine

InChI

InChI=1S/C8H8N2OS/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H,4,9H2

InChI Key

QXOACOMWUVGDLD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then treated with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)oxazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or alkylating agents are often used under basic or acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5-(Thiophen-2-yl)oxazol-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique electronic properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)oxazol-2-yl)methanamine depends on its specific application. For instance, as a fluorescent probe, it interacts with target molecules through non-covalent interactions, leading to changes in its fluorescence properties. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
(5-(Thiophen-2-yl)oxazol-2-yl)methanamine C₈H₈N₂OS 180.23 Thiophene, oxazol-2-yl N/A
(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine C₁₂H₁₄N₂O 202.25 Ethylphenyl, isoxazol-3-yl N/A
(5-(Naphthalen-2-ylsulfonyl)thiophen-2-yl)methanamine C₁₅H₁₃NO₂S₂ 327.40 Sulfonyl, naphthalene LOXL2 inhibitor (IC₅₀ < 1 μM)
(5-(Thiophen-2-yl)pyridin-3-yl)methanamine C₁₀H₁₀N₂S 190.26 Pyridine, thiophene N/A

Biological Activity

(5-(Thiophen-2-yl)oxazol-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities , particularly in the realms of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.

Overview of Biological Activities

Research indicates that this compound demonstrates promising biological activities. Key areas of focus include:

  • Antimicrobial Activity : The compound has been evaluated for its ability to inhibit various microbial strains.
  • Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines.

The biological effects of this compound are believed to stem from its interactions with specific molecular targets, such as enzymes and receptors. These interactions may lead to the modulation of their activity, which is crucial for understanding its therapeutic potential.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that are critical in disease processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing selected analogs and their associated activities.

Compound NameStructureBiological Activity
(5-(Thiophen-2-yl)oxazol-4-yl)methanamineStructureAntimicrobial
(5-(Thiophen-2-yl)oxazol-2-yl)ethanamineStructureAnticancer
(5-(Thiophen-2-yl)oxazol-2-yl)propanamineStructureAntimicrobial

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial and fungal strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
    MicroorganismMIC (µg/ml)
    Candida albicans1.6
    Aspergillus niger1.6
    Staphylococcus aureus3.2
  • Anticancer Activity : In vitro assays showed that the compound inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent . Further structure–activity relationship (SAR) studies are needed to optimize its efficacy.

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